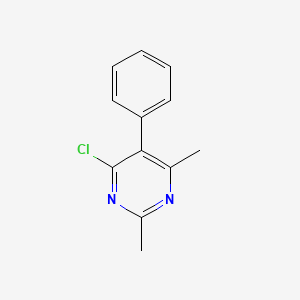
4-Chloro-2,6-dimethyl-5-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6-dimethyl-5-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethyl-5-phenylpyrimidine typically involves the chlorination of 2,6-dimethyl-5-phenylpyrimidine. One common method is the reaction of 2,6-dimethyl-5-phenylpyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using large-scale reactors, controlling the temperature and pressure, and employing efficient purification techniques to obtain high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,6-dimethyl-5-phenylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form 2,6-dimethyl-5-phenylpyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2,6-dimethyl-5-phenylpyrimidine derivatives with various substituents replacing the chlorine atom.
Oxidation: Products include 2,6-dimethyl-5-phenylpyrimidine-4-carboxylic acid or 2,6-dimethyl-5-phenylpyrimidine-4-aldehyde.
Reduction: The major product is 2,6-dimethyl-5-phenylpyrimidine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,6-dimethyl-5-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4-Chloro-2,6-dimethyl-5-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethyl-4-chloropyrimidine
- 2,6-Dimethyl-5-phenylpyrimidine
- 4-Chloro-2,6-dimethylpyrimidine
Uniqueness
4-Chloro-2,6-dimethyl-5-phenylpyrimidine is unique due to the presence of both chlorine and phenyl substituents on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Eigenschaften
Molekularformel |
C12H11ClN2 |
|---|---|
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
4-chloro-2,6-dimethyl-5-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-8-11(10-6-4-3-5-7-10)12(13)15-9(2)14-8/h3-7H,1-2H3 |
InChI-Schlüssel |
DLSVFHVFAVBODV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)C)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycyl-N-[(benzyloxy)carbonyl]glycine](/img/structure/B13455502.png)
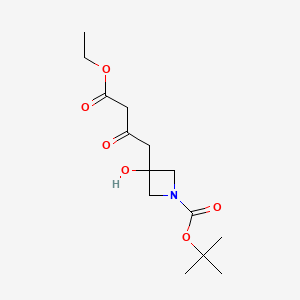

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B13455537.png)
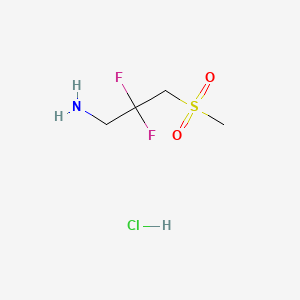
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)
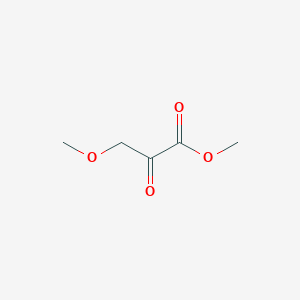
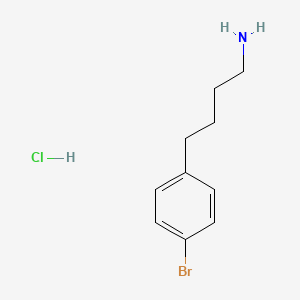
![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)
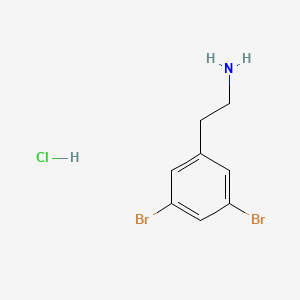

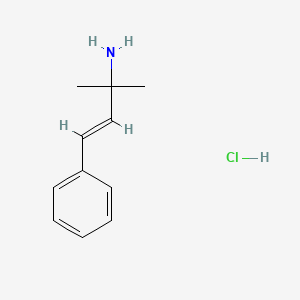
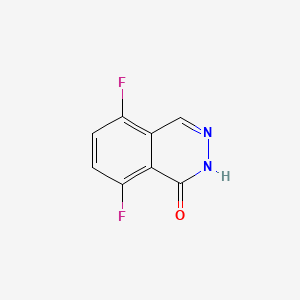
![2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole](/img/structure/B13455595.png)
